5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine
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Overview
Description
5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine is an organic compound that features a pyrimidine ring substituted with a hexyloxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the reaction of amidines with ketones or aldehydes in the presence of catalysts such as ZnCl₂ or Cu complexes.
Introduction of the Hexyloxyphenylmethyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a hexyloxyphenylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, often using reagents like NBS.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: NBS in the presence of light or heat.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable leaving group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS typically yields brominated derivatives .
Scientific Research Applications
5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine: This compound has similar structural features but different substituents on the benzyl group.
5-[(3R)-3-(5-methoxy-2’,6’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine: Another pyrimidine derivative with distinct substituents.
Uniqueness
5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific hexyloxyphenylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
Properties
CAS No. |
80407-61-0 |
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Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-[(4-hexoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H24N4O/c1-2-3-4-5-10-22-15-8-6-13(7-9-15)11-14-12-20-17(19)21-16(14)18/h6-9,12H,2-5,10-11H2,1H3,(H4,18,19,20,21) |
InChI Key |
ZWQLWJWDJCCGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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